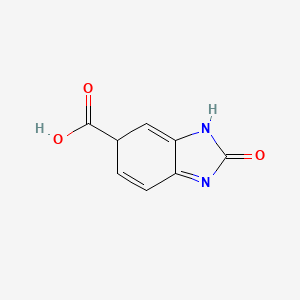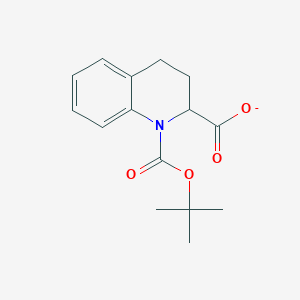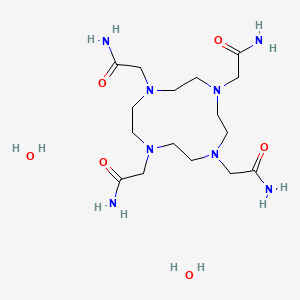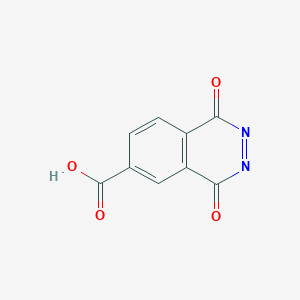![molecular formula C22H20NO6- B12360900 D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester](/img/structure/B12360900.png)
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Asp-OAll, also known as N-α-Fmoc-D-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups, which allow for selective deprotection and subsequent reactions. The compound has a molecular formula of C22H21NO6 and a molecular weight of 395.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fmoc-D-Asp-OAll is typically synthesized through a series of protection and deprotection steps. The synthesis begins with the protection of the amino group of D-aspartic acid using the Fmoc (9-fluorenylmethoxycarbonyl) group. The carboxyl group is then protected with an allyl ester. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of Fmoc-D-Asp-OAll follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Asp-OAll undergoes various types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the allyl ester can be selectively removed using palladium catalysts.
Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like DIC and NHS.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, palladium catalysts for allyl ester removal.
Coupling: DIC and NHS in solvents like DMF and DCM.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis .
Aplicaciones Científicas De Investigación
Fmoc-D-Asp-OAll is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of cyclic peptides and branched peptides.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of Fmoc-D-Asp-OAll primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The allyl ester protects the carboxyl group, allowing for selective deprotection and subsequent reactions. The compound’s molecular targets include other amino acids and peptides, facilitating the formation of peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-aspartic acid 1-allyl ester: Similar in structure but uses L-aspartic acid instead of D-aspartic acid.
Fmoc-D-aspartic acid 4-tert-butyl ester: Uses a tert-butyl ester instead of an allyl ester.
Uniqueness
Fmoc-D-Asp-OAll is unique due to its use of D-aspartic acid and the allyl ester protecting group. This combination allows for selective deprotection and the synthesis of complex peptide structures, making it a valuable tool in peptide synthesis .
Propiedades
Fórmula molecular |
C22H20NO6- |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/p-1/t19-/m1/s1 |
Clave InChI |
ZJMVIWUCCRKNHY-LJQANCHMSA-M |
SMILES isomérico |
C=CCOC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
C=CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B12360821.png)


![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12360877.png)
![3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12360884.png)
![2-fluoro-5-[(4-oxo-1H-phthalazin-1-yl)methyl]benzonitrile](/img/structure/B12360889.png)

![6-Bromo-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12360905.png)

![tert-butyl N-[3-(6-oxo-3H-pyridin-3-yl)phenyl]carbamate](/img/structure/B12360920.png)

